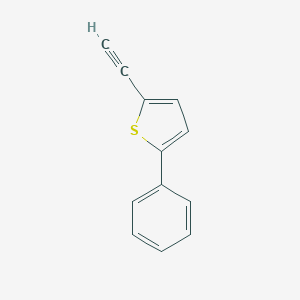

2-Ethynyl-5-phenylthiophene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Ethynyl-5-phenylthiophene derivatives can be achieved through various synthetic routes. One such method involves the Sonogashira cross-coupling of para-substituted ethynylbenzenes with 2,5-diiodothiophene, which allows for the preparation of 2,5-bis(para-R-phenylethynyl)thiophenes with different substituents . Another approach for synthesizing substituted ethynyl thiophene structures is the coupling of 5e-tert-butyl-2e-(4-iodophenyl)-1,3-dithiane with different terminal substituents, leading to potent chloride channel blockers . Additionally, the synthesis of novel polythiophenes linked with ethynyl bridges has been reported, where the key substrate 5-iodo-2,2'-bithiophene is used in Sonogashira-type cross-coupling reactions .

Molecular Structure Analysis

The molecular structures of the synthesized 2-Ethynyl-5-phenylthiophene derivatives have been characterized using various spectroscopic techniques such as NMR, IR, Raman, and mass spectroscopy, as well as elemental analysis . X-ray diffraction studies have been employed to determine the single-crystal structures of these compounds, revealing that the all-planar form is the lowest in energy, although rotation of the phenyl groups about the CC bond is facile . The crystal structure of related compounds, such as ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, has also been solved by direct methods using single-crystal X-ray diffraction data .

Chemical Reactions Analysis

The chemical reactivity of 2-Ethynyl-5-phenylthiophene derivatives can be explored through various reactions. For instance, the oxidative coupling between terminal acetylenes of conjugated mono(arylethynyl)oligothiophene structures leads to the formation of conjugated nanostructures with significant fluorescence radiation emission . The synthesis of polyhydroxyl oligothiophenes through Pd-catalyzed cross-coupling of thienylstannanes with thienylbromides is another example of the chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethynyl-5-phenylthiophene derivatives have been extensively studied. The absorption and emission spectra, quantum yields, and lifetimes of these compounds indicate that both electron-donating and electron-withdrawing substituents on the phenyl rings shift the absorption and emission maxima to lower energies . The spectroscopic studies suggest that rapid intersystem crossing is characteristic of these compounds, with modest fluorescence quantum yields observed . The polymers derived from these monomers exhibit extraordinary stability during multiple n- and p-doping processes, and the compounds show enhanced fluorescent activity, particularly those with bisethynylphenylene bridges .

Wissenschaftliche Forschungsanwendungen

Ambipolar Behavior of Ethynyl-Bridged Polythiophenes

A study by Krompiec et al. (2013) explored the synthesis and properties of novel polythiophenes, with a focus on those where bithiophene units are linked with ethynyl or bisethynylarylenyl bridges. This research highlights the potential of these compounds in the field of conducting polymers, noting their extraordinary stability during multiple n- and p-doping processes. Additionally, these compounds exhibited enhanced fluorescent activity, particularly those with bisethynylphenylene bridges (Krompiec et al., 2013).

Electrochromic Behavior of Polythiophenes

In 2019, Kula et al. conducted a comprehensive study on the synthesis and properties of novel polythiophenes, where bithiophene units were linked by phenylene bridges. This research is significant for understanding the stability, electrochemical, and electrochromic behavior of these polymers, which showed good stability during multiple p-doping processes and exhibited multistep electrochromism (Kula et al., 2019).

Influence of Substituents on Oligothiophenes' Energy-Gap Value

A 2022 study by Pilo et al. investigated oligothiophenes, particularly 5-ethynyl-terthiophene (5-ET), for their potential in photosensitive devices. They focused on how substituents affect the redox and spectroscopic features, noting that 5-ET showed a higher extension of electron density and a significantly lower energy gap value, enhancing its potential for various applications (Pilo et al., 2022).

Photovoltaic and Photophysical Properties

Niu et al. (2013) synthesized and studied novel phenyl-oligothiophene derivatives containing acetylenic spacers for their thermal, photophysical, electrochemical, and morphological properties. These oligomers exhibited good thermal stability and promising properties for use as organic thin film materials and in photovoltaic devices (Niu et al., 2013).

Palladium-Catalyzed Syntheses

Rossi et al. (1984) conducted palladium-catalyzed syntheses of naturally-occurring acetylenic thiophens and related compounds, including 2-phenyl-5-(3-buten-l-ynyl) thiophen. This study is important for understanding the chemical synthesis and potential applications of these compounds in various biological activities (Rossi et al., 1984).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-ethynyl-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPBZFFHJJDHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937206 | |

| Record name | 2-Ethynyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-5-phenylthiophene | |

CAS RN |

1665-35-6 | |

| Record name | Thiophene, 2-ethynyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethynyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)